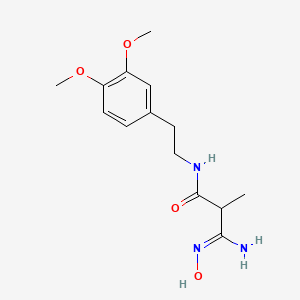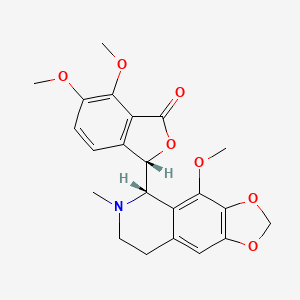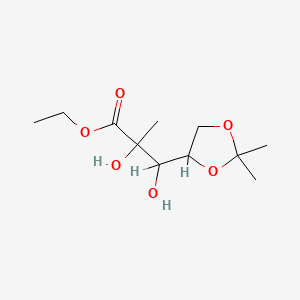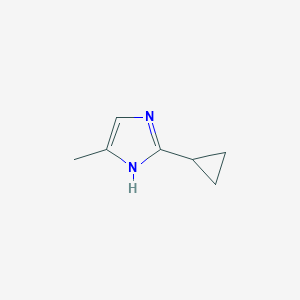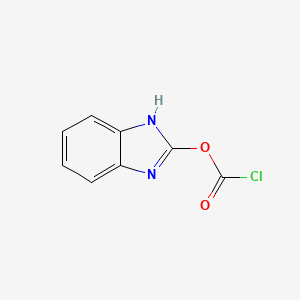![molecular formula C12H16ClNO4 B12822473 (R)-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12822473.png)
(R)-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride is a chiral compound with significant applications in medicinal chemistry. It features a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzo[d][1,3]dioxole derivative.
Amination: The benzo[d][1,3]dioxole derivative undergoes an amination reaction to introduce the amino group.
Esterification: The resulting amino compound is then esterified with ethyl chloroformate to form the ethyl ester.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Resolution Techniques: For the separation of enantiomers.
Purification: Using crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can be used to modify the amino group or the ester functionality.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amines or esters.
Applications De Recherche Scientifique
Chemistry
Intermediate in Synthesis: Used in the synthesis of complex organic molecules.
Chiral Building Block: Important for the construction of chiral centers in asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of specific enzymes.
Receptor Binding Studies: Investigated for its binding affinity to various biological receptors.
Medicine
Pharmaceutical Development: A key intermediate in the synthesis of drugs targeting neurological disorders.
Drug Design: Utilized in the design of new therapeutic agents.
Industry
Agrochemicals: Used in the development of new agrochemical products.
Material Science: Investigated for its potential in creating new materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety is crucial for binding to these targets, while the amino group can form hydrogen bonds or ionic interactions. This compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride: The enantiomer of the compound, with different biological activity.
Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate: A similar compound with a methyl ester instead of an ethyl ester.
3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid: The corresponding carboxylic acid derivative.
Uniqueness
®-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer. The presence of the benzo[d][1,3]dioxole moiety also contributes to its unique binding properties and biological effects.
This detailed overview provides a comprehensive understanding of ®-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H16ClNO4 |
|---|---|
Poids moléculaire |
273.71 g/mol |
Nom IUPAC |
ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H15NO4.ClH/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10;/h3-5,9H,2,6-7,13H2,1H3;1H/t9-;/m1./s1 |
Clé InChI |
NKQHQIJWIYNEIX-SBSPUUFOSA-N |
SMILES isomérique |
CCOC(=O)C[C@H](C1=CC2=C(C=C1)OCO2)N.Cl |
SMILES canonique |
CCOC(=O)CC(C1=CC2=C(C=C1)OCO2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid](/img/structure/B12822390.png)
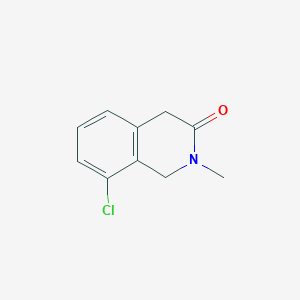
![Rel-tert-butyl ((1R,3s,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12822401.png)
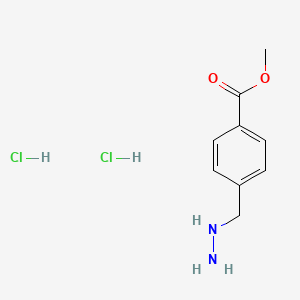
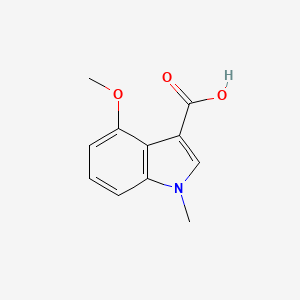

![Imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12822431.png)
![3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12822433.png)
